

# Application Notes: GR122222X In Vivo Experimental Protocols

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## Compound of Interest

Compound Name: **GR122222X**

Cat. No.: **B1672114**

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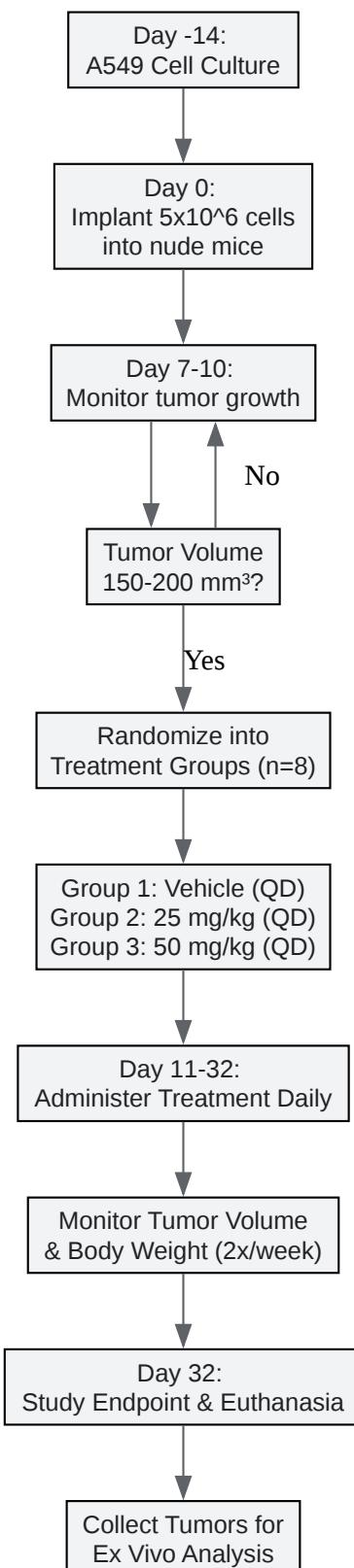
## Introduction

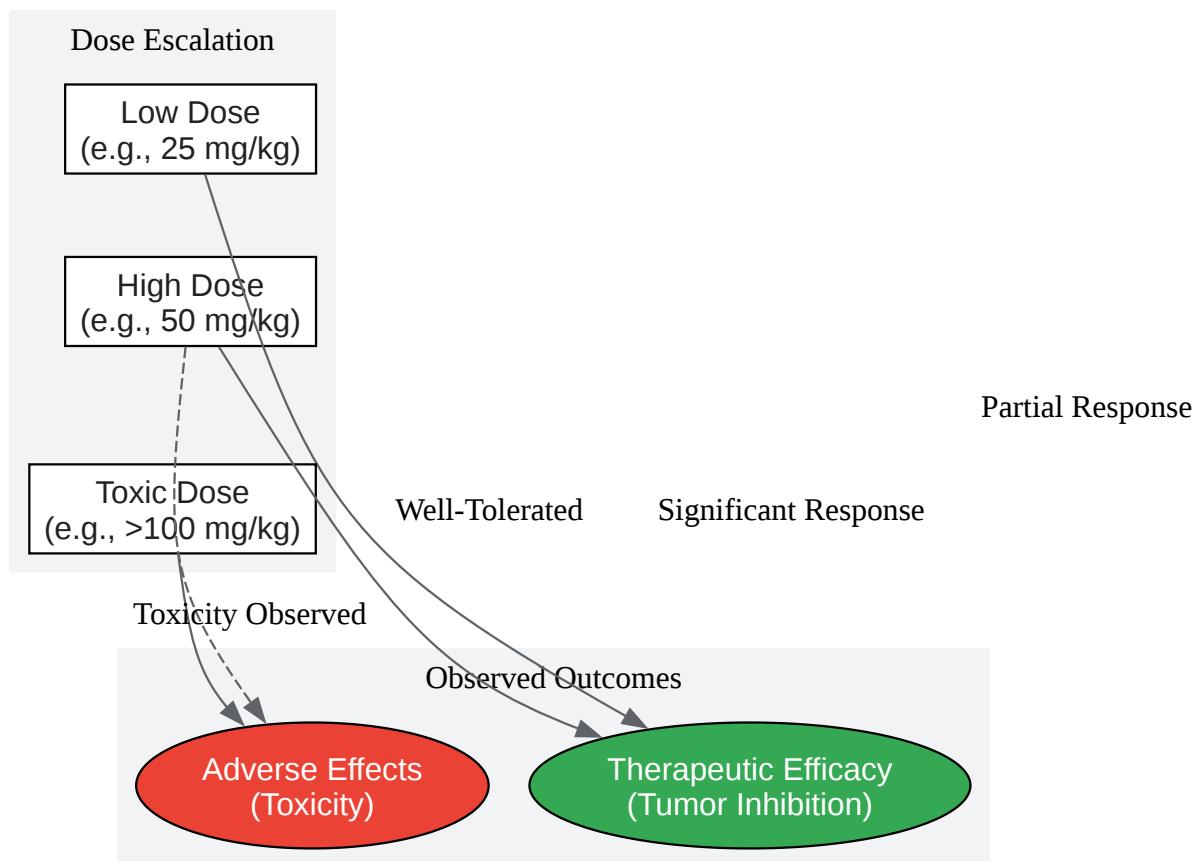
**GR122222X** is a potent and selective, orally bioavailable small molecule inhibitor of Tyrosine Kinase Zeta (TKZ), a key enzyme implicated in the pathogenesis of various solid tumors, including non-small cell lung cancer (NSCLC) and pancreatic adenocarcinoma. Preclinical data have demonstrated that **GR122222X** effectively suppresses tumor growth by blocking the TKZ-mediated signaling cascade, which is crucial for cancer cell proliferation, survival, and angiogenesis.

These application notes provide detailed protocols for the in vivo evaluation of **GR122222X**, covering pharmacokinetics, efficacy in a xenograft model, and preliminary toxicology.

## Mechanism of Action: TKZ Signaling Pathway

**GR122222X** exerts its anti-tumor effect by inhibiting the TKZ signaling pathway. Upon activation by its ligand, TKZ dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins. This leads to the activation of two primary cascades: the RAS-RAF-MEK-ERK pathway, which promotes cell cycle progression, and the PI3K-AKT-mTOR pathway, which drives cell survival and proliferation. **GR122222X** binds to the ATP-binding pocket of TKZ, preventing its phosphorylation and subsequently inhibiting both downstream pathways.





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